
1,1-Dichloro-2,2-di-(p-tolyl)-ethylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-2,2-di-(p-tolyl)-ethylene is an organic compound characterized by the presence of two chlorine atoms and two p-tolyl groups attached to an ethylene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2,2-di-(p-tolyl)-ethylene typically involves the reaction of p-tolyl derivatives with chlorinated ethylene compounds. One common method is the chlorination of 2,2-di-(p-tolyl)-ethylene under controlled conditions to introduce the chlorine atoms at the 1,1-positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-2,2-di-(p-tolyl)-ethylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may lead to the formation of 1,1-dichloro-2,2-di-(p-tolyl)-ethane.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Sodium hydroxide, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-tolyl ketones, while reduction may produce ethane derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: May be studied for its effects on biological systems, including potential use as a biochemical probe.
Medicine: Investigated for potential therapeutic applications, though specific uses would require further research.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism by which 1,1-Dichloro-2,2-di-(p-tolyl)-ethylene exerts its effects can vary depending on the context. In chemical reactions, the presence of chlorine atoms and p-tolyl groups can influence reactivity and selectivity. Molecular targets and pathways would be specific to the application, such as interaction with enzymes or receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloro-2,2-di-(p-methylphenyl)-ethylene: Similar structure with methyl groups instead of p-tolyl groups.
1,1-Dichloro-2,2-di-(phenyl)-ethylene: Lacks the methyl groups on the phenyl rings.
Uniqueness
1,1-Dichloro-2,2-di-(p-tolyl)-ethylene is unique due to the presence of p-tolyl groups, which can influence its chemical properties and reactivity compared to other similar compounds. This uniqueness may make it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
5432-01-9 |
|---|---|
Formule moléculaire |
C16H14Cl2 |
Poids moléculaire |
277.2 g/mol |
Nom IUPAC |
1-[2,2-dichloro-1-(4-methylphenyl)ethenyl]-4-methylbenzene |
InChI |
InChI=1S/C16H14Cl2/c1-11-3-7-13(8-4-11)15(16(17)18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clé InChI |
MSUWJPYRBHVMHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708056.png)
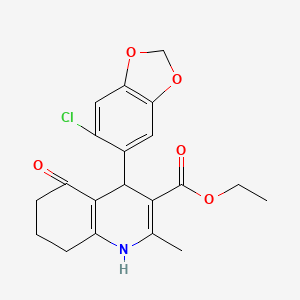
![N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11708060.png)
![N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide](/img/structure/B11708062.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenol](/img/structure/B11708071.png)
![[(5E)-5-(2-hydroxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11708078.png)
![3-Nitro-N-[(E)-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)methylidene]aniline](/img/structure/B11708084.png)
![4-bromo-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide](/img/structure/B11708086.png)
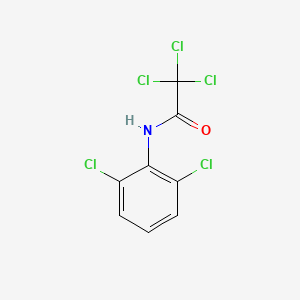
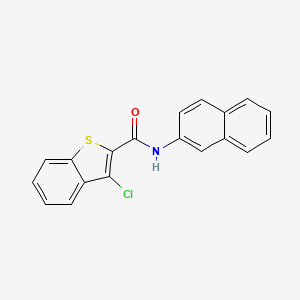
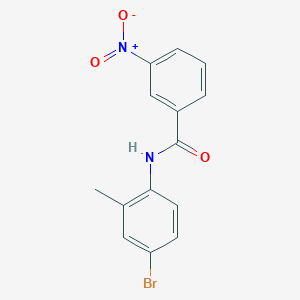
![2-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708112.png)
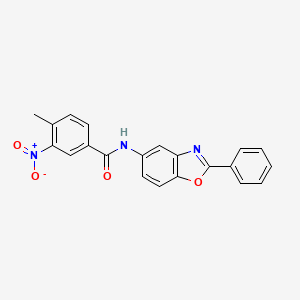
![N'-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide](/img/structure/B11708136.png)
